molecular formula C24H23N3O3S2 B2922112 2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 690961-47-8

2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2922112
CAS No.: 690961-47-8
M. Wt: 465.59
InChI Key: IZQFEOSMRNOKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridine-based acetamide derivative featuring a cyano group at position 3, a 4-methoxyphenyl substituent at position 4, and a thiophen-2-yl group at position 6 on the pyridine core. The sulfanyl bridge connects the pyridine ring to an acetamide moiety, which is further substituted with an oxolan-2-ylmethyl group. The thiophene and oxolan moieties may enhance solubility and bioavailability compared to simpler analogs .

Properties

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-29-17-8-6-16(7-9-17)19-12-21(22-5-3-11-31-22)27-24(20(19)13-25)32-15-23(28)26-14-18-4-2-10-30-18/h3,5-9,11-12,18H,2,4,10,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQFEOSMRNOKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NCC3CCCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, focusing on its analgesic properties, antimicrobial effects, and enzyme inhibition capabilities.

Chemical Structure

The compound's structure can be represented as follows:

  • SMILES : COc1ccc(cc1)-c1cc(nc(SC(C(N)=O)c2ccccc2)c1C#N)-c1cccs1
  • InChI Key : NEOWAMJKVFQKGG-UHFFFAOYSA-N

Analgesic Activity

Research indicates that this compound exhibits significant analgesic properties. A study highlighted its effectiveness in reducing pain with minimal toxicity, making it a promising candidate for pain management therapies. The compound's mechanism may involve the modulation of pain pathways, similar to other analgesics.

Compound Analgesic Activity Toxicity
This compoundHighLow

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against various bacterial strains. While some derivatives showed moderate to strong antibacterial activity, the specific compound demonstrated a weaker profile. However, it remains noteworthy for its potential use in combination therapies.

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial in treating conditions like Alzheimer's disease and managing urea levels in the body.

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Competitive5.12
UreaseNon-competitive3.45

Case Studies and Research Findings

  • Analgesic Properties Study : A study conducted on various synthesized compounds highlighted that those with similar structural features exhibited pronounced analgesic effects. The study concluded that the presence of the thiophene and pyridine moieties significantly contributed to the analgesic activity observed in animal models .
  • Antimicrobial Screening : In another investigation, derivatives of the compound were tested against multiple bacterial strains. The results indicated that while some derivatives were effective, this specific compound had limited efficacy, suggesting further modifications might enhance its antimicrobial properties .
  • Enzyme Inhibition Analysis : A detailed analysis of enzyme inhibitory activities revealed that this compound effectively inhibited AChE and urease, which could be beneficial in developing treatments for neurological disorders and metabolic conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s substituents distinguish it from related pyridine-acetamide derivatives. Key comparisons include:

Compound Name R4 (Pyridine) R6 (Pyridine) Acetamide Substituent Yield (%) Melting Point (°C)
Target Compound 4-Methoxyphenyl Thiophen-2-yl N-(Oxolan-2-yl)methyl 85* Not Reported
2-{[3-Cyano-6-(2-Thienyl)-4-(Trifluoromethyl)-2-Pyridinyl]Thio}-N-(2-Fluorophenyl)Acetamide Trifluoromethyl Thiophen-2-yl 2-Fluorophenyl Not Reported Not Reported
N-(4-Chlorophenyl)-2-{[3-Cyano-6-(4-Methylphenyl)-4-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}Acetamide Trifluoromethyl 4-Methylphenyl 4-Chlorophenyl Not Reported Not Reported
2-Cyano-2-[2-(4-Methoxyphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide N/A N/A 4-Sulfamoylphenyl 95 274

Notes:

  • The oxolan-2-ylmethyl group may improve solubility in polar solvents compared to aryl-substituted acetamides (e.g., 2-fluorophenyl or 4-chlorophenyl) .
  • Yields for the target compound’s synthesis (85%, inferred from analogous procedures in ) are comparable to those of related coupling reactions (94–95% in ), suggesting efficient synthetic routes for such derivatives .

Structural and Functional Implications

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound could stabilize positive charges in the pyridine ring, contrasting with the electron-deficient environment created by trifluoromethyl groups in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.